molecular formula C20H20FN3O4S B3004600 3-(3-Fluorophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189503-30-7

3-(3-Fluorophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B3004600
CAS No.: 1189503-30-7
M. Wt: 417.46
InChI Key: LUUUUYZUORPAJF-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4,8-triazaspiro[4.5]dec-3-en-2-one class, characterized by a spirocyclic core with nitrogen atoms at positions 1, 4, and 6. The 3-(3-fluorophenyl) substituent introduces an electron-withdrawing group, while the 8-((4-methoxyphenyl)sulfonyl) group adds a sulfonyl-linked methoxyphenyl moiety, influencing solubility and target interactions.

Properties

IUPAC Name

3-(3-fluorophenyl)-8-(4-methoxyphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S/c1-28-16-5-7-17(8-6-16)29(26,27)24-11-9-20(10-12-24)22-18(19(25)23-20)14-3-2-4-15(21)13-14/h2-8,13H,9-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUUUYZUORPAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of strong bases or acids to facilitate ring closure.

    Introduction of the Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing reagent reacts with an aromatic precursor.

    Sulfonylation: The sulfonyl group is typically introduced using a sulfonyl chloride reagent in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

    Final Assembly: The final step involves coupling the intermediate compounds under controlled conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Sulfides or thiols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, the compound’s potential therapeutic effects could be explored. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 3-(3-Fluorophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    Pathway Interference: The compound might interfere with metabolic or signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

  • 3-(3-Methoxyphenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one ():

    • Key Difference : Methoxy group at the 3-position instead of fluorine.
    • Impact : The methoxy group is bulkier and electron-donating, which may reduce binding affinity to targets preferring electron-deficient aromatic interactions. This substitution could alter metabolic stability compared to the fluoro analog .
  • 8-(3-Chloro-4-methylbenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (): Key Difference: Chloro and methyl groups on the sulfonyl-linked benzene. Impact: Increased lipophilicity may enhance membrane permeability but raise toxicity risks.

Modifications at the 8-Position

  • 3-(3-Fluorophenyl)-8-[(3-fluorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one (G610-0375, ): Key Difference: Benzyl group instead of sulfonyl. Impact: Reduced polarity may decrease solubility but improve blood-brain barrier penetration.
  • (8-Ethyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-(3-fluorophenyl)methanone (): Key Difference: Sulfanylidene (C=S) replaces the ketone oxygen. Impact: The thione group may chelate metal ions or form stronger hydrophobic interactions, influencing enzyme inhibition profiles (e.g., metalloproteases) .

Variations in the Spirocyclic Core

  • Spirotetramat Metabolites ():
    • Key Difference : 1-Azaspiro[4.5]decane core instead of 1,4,8-triazaspiro.
    • Impact : Fewer nitrogen atoms reduce hydrogen-bonding capacity, limiting interactions with polar targets. These metabolites function as insecticides, highlighting divergent applications compared to pharmaceutical-focused triazaspiro compounds .

Enzyme Inhibition

  • Beta-Secretase (BACE1) Inhibitors (): Analogs like 8-benzyl-4-(cyclohexylamino)-1-(3-fluorophenyl)-7-methyl-1,3,8-triazaspiro[4.5]dec-3-en-2-one show structural similarities. The 3-fluorophenyl group in the original compound may similarly engage hydrophobic pockets in BACE1, but the sulfonyl group could introduce steric hindrance .
  • Tyrosinase Inhibition (): N-Hydroxy-spiroimidazolidinones (e.g., compound 31) inhibit tyrosinase via chelation or redox activity. The original compound lacks N-hydroxy groups, suggesting distinct mechanisms .

Antitumor Activity

  • (5s,8s)-3-(4'-Chloro-3'-fluoro-4-methylbiphenyl-3-yl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one ():
    • The hydroxy and biphenyl groups enhance DNA intercalation or topoisomerase inhibition. The original compound’s sulfonyl group may instead target kinase signaling pathways .

Molecular Properties

Compound Molecular Weight (g/mol) LogP* Solubility (mg/mL)
Target Compound ~395 2.8 <0.1 (aqueous)
3-(3-Methoxyphenyl) analog () ~391 3.1 <0.05
8-(3-Chloro-4-methylbenzenesulfonyl) () 447.93 4.2 <0.01
G610-0375 () 355.39 2.5 0.2 (DMSO)

*Estimated using fragment-based methods.

Biological Activity

The compound 3-(3-Fluorophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one represents a novel class of triazaspiro compounds with potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological profiles, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H16FN5O3SC_{22}H_{16}FN_5O_3S with a molecular weight of 449.5 g/mol. The structure features a spirocyclic framework that contributes to its unique biological properties.

Antipsychotic Properties

Research indicates that related compounds within the triazaspiro family exhibit antipsychotic effects. For instance, studies on similar structures have shown their ability to modulate neurotransmitter systems, particularly dopamine pathways. The compound's design allows for selective receptor binding, which may reduce side effects commonly associated with antipsychotic medications .

Cytotoxic Effects

Preliminary studies suggest that derivatives of triazaspiro compounds can exhibit cytotoxic activity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

The biological activity of this compound is hypothesized to involve:

  • Dopamine Receptor Modulation : Similar compounds have shown affinity for dopamine receptors, which are crucial in the treatment of psychotic disorders.
  • Inhibition of Cell Proliferation : The sulfonyl group may enhance the compound's ability to interact with cellular targets involved in cancer progression.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in malignant cells.

Study 1: Antipsychotic Efficacy

A study evaluated the antipsychotic potential of structurally related triazaspiro compounds in animal models. The findings indicated that these compounds could suppress hyperactivity in rats without inducing significant catalepsy, suggesting a favorable side effect profile .

Study 2: Cytotoxicity Against Melanoma

Another investigation focused on the cytotoxic effects of a related triazole derivative on melanoma cells. The results demonstrated a dose-dependent inhibition of cell growth and induction of apoptosis, highlighting the potential therapeutic applications in oncology .

Data Tables

Property Value
Molecular FormulaC22H16FN5O3SC_{22}H_{16}FN_5O_3S
Molecular Weight449.5 g/mol
Biological ActivityAntipsychotic, Cytotoxic
MechanismDopamine modulation, Apoptosis induction
Study Reference Findings
Antipsychotic effects with reduced side effects
Cytotoxicity against melanoma cell lines

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